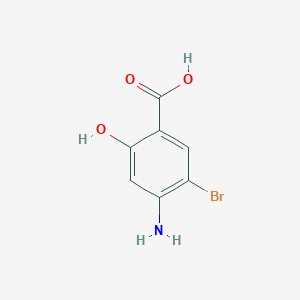![molecular formula C11H11Cl2NO4 B14721785 Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester CAS No. 10370-73-7](/img/structure/B14721785.png)
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester is a chemical compound known for its diverse applications in various fields. It is an ester derivative of carbamic acid and is characterized by the presence of a 2,4-dichlorophenoxy group attached to the acetyl moiety. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester typically involves the reaction of 2,4-dichlorophenoxyacetic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The general reaction scheme is as follows:
2,4-Dichlorophenoxyacetic acid+Ethyl chloroformate→Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions. The process involves the use of large reactors and precise control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The chlorine atoms in the 2,4-dichlorophenoxy group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: 2,4-Dichlorophenoxyacetic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Different oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (2-(4-phenoxyphenoxy)ethyl)-, ethyl ester
- Carbamic acid, (4-chlorophenyl)-, ethyl ester
- 2,4-Dichlorophenoxyacetic acid
Uniqueness
Carbamic acid, [(2,4-dichlorophenoxy)acetyl]-, ethyl ester is unique due to its specific chemical structure, which imparts distinct properties and reactivity. The presence of the 2,4-dichlorophenoxy group makes it particularly useful in applications where selective reactivity is required.
Eigenschaften
CAS-Nummer |
10370-73-7 |
|---|---|
Molekularformel |
C11H11Cl2NO4 |
Molekulargewicht |
292.11 g/mol |
IUPAC-Name |
ethyl N-[2-(2,4-dichlorophenoxy)acetyl]carbamate |
InChI |
InChI=1S/C11H11Cl2NO4/c1-2-17-11(16)14-10(15)6-18-9-4-3-7(12)5-8(9)13/h3-5H,2,6H2,1H3,(H,14,15,16) |
InChI-Schlüssel |
JAAUAGOZQZZLKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



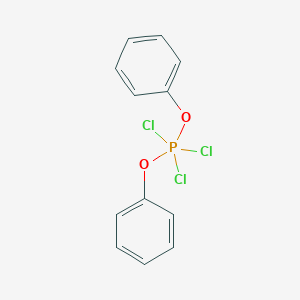
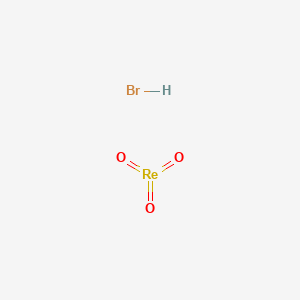
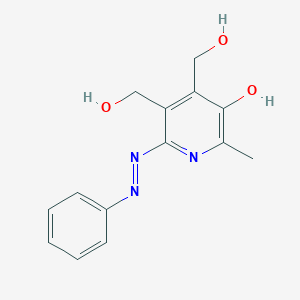


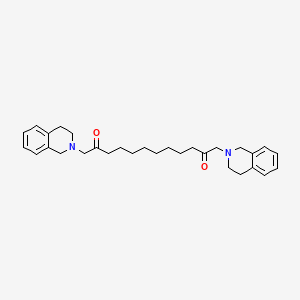
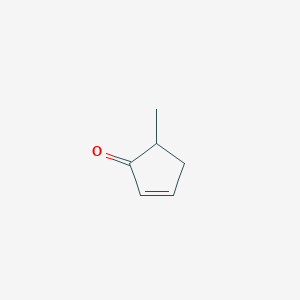


![[(Z)-2,3,4,5,6-pentahydroxyhexylideneamino]thiourea](/img/structure/B14721767.png)
